molecular formula C16H19N3 B11813818 N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11813818
M. Wt: 253.34 g/mol
InChI Key: POWJUMXTTWSKDU-UHFFFAOYSA-N
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Description

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted amine with a pyridine derivative can lead to the formation of the desired compound through a series of cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-phenyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19)

InChI Key

POWJUMXTTWSKDU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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